N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGWZUVQIPAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the furan rings. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxyacetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of acetamide derivatives is vast. Below, N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide is compared to three categories of analogs: pharmaceutical impurities, pesticide chemicals, and aromatic-substituted acetamides.
Table 1: Structural and Functional Comparison
Pharmaceutical Impurities
- Ranitidine Complex Nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide): Shares a furan moiety and acetamide core with the target compound. However, its nitro group and sulphanyl ethyl linkage distinguish it structurally and functionally.
- Ranitidine Amino Alcohol Hemifumarate: Contains a furan methanol group but lacks the bis-furan substitution and methoxyacetamide backbone. Highlights the importance of furan derivatives in H2 antagonist synthesis .
Pesticide Chemicals
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with a methoxymethyl group and aromatic substitution. While structurally distinct from the target compound, the shared acetamide core and alkoxy groups suggest overlapping synthetic strategies or modes of action (e.g., inhibition of fatty acid elongation in plants) .
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Features a propoxyethyl chain instead of methoxy, emphasizing how alkoxy chain length influences herbicidal activity .
Aromatic-Substituted Acetamides
- N-[3-(bis(2-cyanoethyl)amino)phenyl]acetamide: Demonstrates the versatility of acetamide derivatives in incorporating cyanoethyl groups for specialized applications, such as dye intermediates or polymer precursors. Contrasts with the target compound’s furan-based substitution .
- N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide: Contains a methoxy group and dipropylamino substituent, underscoring the role of amino and alkoxy groups in modulating bioavailability or reactivity .
Research Findings and Implications
- Structural Uniqueness : The bis-furan ethyl group in this compound is rare among documented acetamides. This motif may confer π-π stacking interactions or enhanced metabolic stability compared to phenyl or alkyl-substituted analogs .
- Functional Group Synergy : The combination of methoxy and furan groups could balance lipophilicity and hydrogen-bonding capacity, a feature critical in drug design for optimizing membrane permeability .
- Potential Applications: Analogous compounds suggest possible roles as enzyme inhibitors (pharmaceuticals) or selective herbicides, though empirical data are needed to confirm these hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
